molecular formula C13H23ClN2O2 B2877045 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride CAS No. 1864062-03-2

4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride

Cat. No.: B2877045
CAS No.: 1864062-03-2
M. Wt: 274.79
InChI Key: OVFFVXSEFWSKSF-UHFFFAOYSA-N
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Description

4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a useful research compound. Its molecular formula is C13H23ClN2O2 and its molecular weight is 274.79. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride typically involves multi-step reactions. Starting with the formation of the pyrazole ring, 1-(propan-2-yl)-1H-pyrazole can be synthesized through cyclization of appropriate precursors. The resulting product is then subjected to alkylation reactions with 4-methylpentanoic acid derivatives under controlled conditions such as anhydrous solvents and specific catalysts.

  • Industrial Production Methods: Industrial-scale production might involve optimization of reaction conditions for higher yield and purity, including continuous flow processes, precise temperature regulation, and tailored solvent systems. The addition of the hydrochloride group is usually achieved through acid-base reaction with hydrochloric acid.

Chemical Reactions Analysis

  • Types of Reactions: This compound can undergo multiple types of chemical reactions, including oxidation, reduction, and substitution reactions.

  • Common Reagents and Conditions:

    • Oxidation: Catalysts such as KMnO4 or PCC under controlled conditions.

    • Reduction: Employing reagents like LiAlH4 or catalytic hydrogenation.

    • Substitution: Halogenated compounds or strong bases under varied conditions.

  • Major Products:

    • Oxidation might yield carboxylated derivatives.

    • Reduction often produces simpler aliphatic or aromatic structures.

    • Substitution results in diversified molecular frameworks due to different substituents.

4. Scientific Research Applications: 4-methyl-2-{[1-(propan-2-yl)-1H-pyrazol-3-yl]methyl}pentanoic acid hydrochloride is a versatile compound used in numerous scientific research applications:

  • Chemistry: Utilized in organic synthesis as a building block for more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe in enzymatic studies.

  • Medicine: Explored for pharmaceutical properties, including potential anti-inflammatory and analgesic effects.

  • Industry: Used as an intermediate in the manufacture of specialty chemicals and materials.

5. Mechanism of Action: The compound exerts its effects through interaction with specific molecular targets and pathways:

  • Molecular Targets: It may bind to particular enzymes or receptors, altering their activity.

  • Pathways Involved: It influences metabolic pathways by modulating enzyme function, resulting in diverse physiological responses.

Comparison with Similar Compounds

  • 1-(propan-2-yl)-1H-pyrazole

  • 4-methylpentanoic acid

  • Other pyrazole or pentanoic acid derivatives with varying alkyl or functional groups.

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Properties

IUPAC Name

4-methyl-2-[(1-propan-2-ylpyrazol-3-yl)methyl]pentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O2.ClH/c1-9(2)7-11(13(16)17)8-12-5-6-15(14-12)10(3)4;/h5-6,9-11H,7-8H2,1-4H3,(H,16,17);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVFFVXSEFWSKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC1=NN(C=C1)C(C)C)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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